molecular formula C7H3F5OS B2933453 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde CAS No. 2418711-60-9

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde

Cat. No.: B2933453
CAS No.: 2418711-60-9
M. Wt: 230.15
InChI Key: UYJYBQKGDAKSDH-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C7H3F5OS It is characterized by the presence of a thiophene ring substituted with a pentafluoroethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pentafluoroethyl iodide and thiophene-3-carbaldehyde under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid.

    Reduction: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde depends on its specific application. In general, the presence of the pentafluoroethyl group can influence the electronic properties of the thiophene ring, making it more reactive towards certain types of chemical reactions. The aldehyde group can also participate in various nucleophilic addition reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde
  • 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid

Uniqueness

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde is unique due to the position of the aldehyde group on the thiophene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The pentafluoroethyl group also imparts unique electronic properties that can be exploited in various chemical syntheses .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJYBQKGDAKSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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